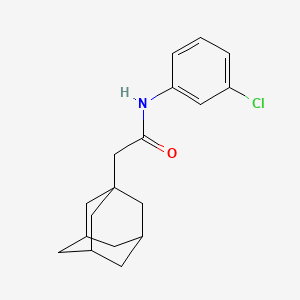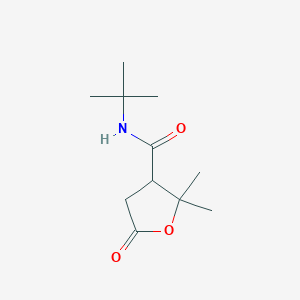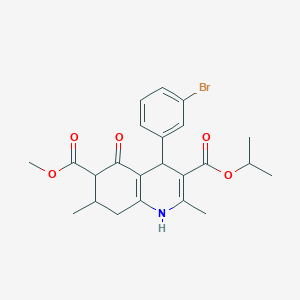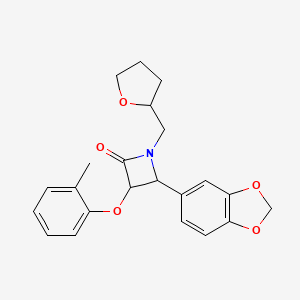
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide, also known as ACPA, is a synthetic compound that belongs to the class of adamantane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be a potent agonist of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been used as a tool compound to study the pharmacology and physiology of the CB1 receptor. It has also been investigated for its potential therapeutic applications in the treatment of various disorders such as obesity, pain, and addiction.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide involves the binding of the compound to the CB1 receptor, which is a G protein-coupled receptor. Upon binding, 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide induces a conformational change in the receptor, which activates the downstream signaling pathways. This leads to the modulation of various physiological processes such as appetite, pain sensation, and mood.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been found to modulate various physiological processes such as appetite, pain sensation, and mood. It has been shown to increase food intake and body weight in animal models. 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has also been found to have analgesic effects in animal models of pain. In addition, 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool compound for studying the pharmacology and physiology of the receptor. 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide is also stable and easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide is that it has poor solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide. One area of interest is the potential therapeutic applications of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide in the treatment of various disorders such as obesity, pain, and addiction. Another area of interest is the development of novel compounds based on the structure of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide that may have improved pharmacological properties. In addition, further research is needed to elucidate the precise mechanism of action of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide and its effects on various physiological processes.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c19-15-2-1-3-16(7-15)20-17(21)11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGPXOYGFQLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4137232.png)
![2-[(3,4-dimethoxybenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol hydrochloride](/img/structure/B4137239.png)
![2-(cyclopentylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4137252.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B4137257.png)
acetic acid](/img/structure/B4137269.png)

![N-(3-methylphenyl)-5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4137285.png)


![N-(3-chlorophenyl)-5-nitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B4137295.png)
![2-(1-adamantyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4137314.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4137318.png)
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4137327.png)
![4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4137339.png)